molecular formula C14H14FNO2S B500433 N-benzyl-4-fluoro-3-methylbenzenesulfonamide CAS No. 902249-21-2

N-benzyl-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B500433
CAS No.: 902249-21-2
M. Wt: 279.33g/mol
InChI Key: DPLOVLUYGGXPSJ-UHFFFAOYSA-N
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Description

N-benzyl-4-fluoro-3-methylbenzenesulfonamide is an organic compound with the molecular formula C14H14FNO2S It is a sulfonamide derivative, characterized by the presence of a benzyl group, a fluorine atom, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-fluoro-3-methylbenzenesulfonamide typically involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may be automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-fluoro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde, depending on the oxidizing agent used.

    Reduction Reactions: The sulfonamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted sulfonamides with different functional groups replacing the fluorine atom.

    Oxidation Reactions: Products include carboxylic acids or aldehydes derived from the oxidation of the methyl group.

    Reduction Reactions: Products include primary amines derived from the reduction of the sulfonamide group.

Scientific Research Applications

N-benzyl-4-fluoro-3-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate and for its therapeutic effects in various disease models.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-4-fluoro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological macromolecules, such as proteins and enzymes, affecting their function. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic regions of biological targets. The benzyl group can contribute to the compound’s binding affinity and specificity for certain receptors or enzymes.

Comparison with Similar Compounds

N-benzyl-4-fluoro-3-methylbenzenesulfonamide can be compared with other similar compounds, such as:

    N-benzyl-4-fluorobenzenesulfonamide: Lacks the methyl group, which may affect its reactivity and biological activity.

    N-benzyl-3-methylbenzenesulfonamide: Lacks the fluorine atom, which may influence its chemical stability and interaction with biological targets.

    N-benzyl-4-chloro-3-methylbenzenesulfonamide: Contains a chlorine atom instead of fluorine, which may alter its chemical properties and biological effects.

The unique combination of the benzyl, fluorine, and methyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-benzyl-4-fluoro-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c1-11-9-13(7-8-14(11)15)19(17,18)16-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLOVLUYGGXPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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